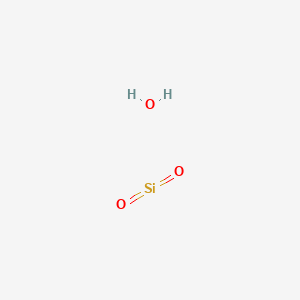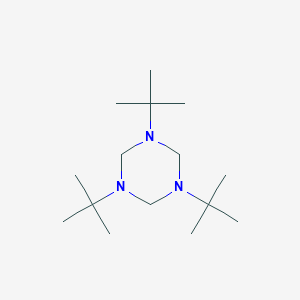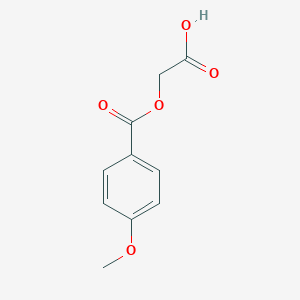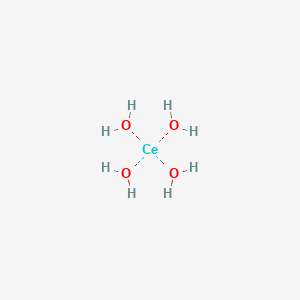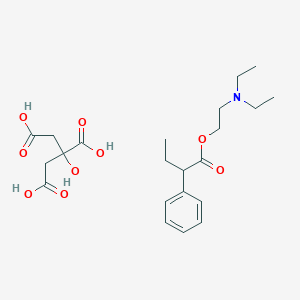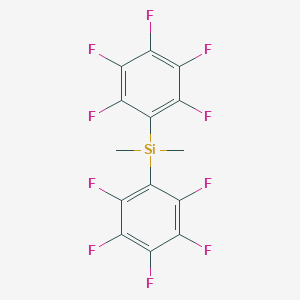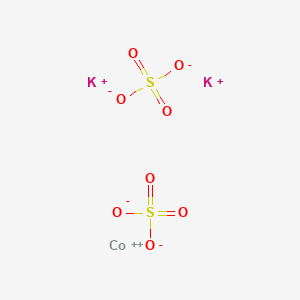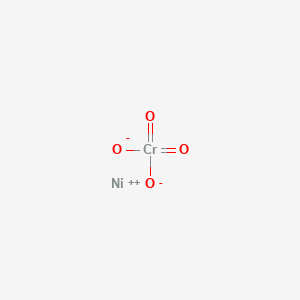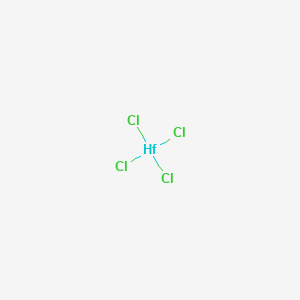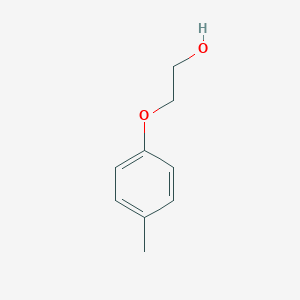
Sodium 1-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-naphthalenesulfonate is an organic compound with the molecular formula C10H7NaO3S. It is a white crystalline solid that is highly soluble in water . This compound is commonly used in various industrial applications, including as an intermediate in the production of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-naphthalenesulfonate can be synthesized by sulfonating naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide . The reaction typically involves heating naphthalene with concentrated sulfuric acid to form 1-naphthalenesulfonic acid, which is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation of naphthalene, followed by neutralization and purification processes . The product is often recrystallized from water or aqueous acetone to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-naphthalenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonate group, which is an electron-withdrawing group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Major Products:
Substitution Products: Depending on the reagent, products can include halogenated or nitrated derivatives of this compound.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones.
Scientific Research Applications
Sodium 1-naphthalenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 1-naphthalenesulfonate primarily involves its role as an intermediate in various chemical reactions. The sulfonate group enhances the compound’s solubility in water and its reactivity in electrophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .
Comparison with Similar Compounds
Sodium 2-naphthalenesulfonate: Similar in structure but with the sulfonate group at the 2-position.
1-Naphthalenesulfonic acid: The parent acid form of sodium 1-naphthalenesulfonate.
Alkyl naphthalene sulfonate sodium salt: A related compound with alkyl groups attached to the naphthalene ring.
Uniqueness: this compound is unique due to its specific position of the sulfonate group, which influences its reactivity and solubility properties . This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
Properties
CAS No. |
130-14-3 |
|---|---|
Molecular Formula |
C10H8NaO3S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
sodium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13); |
InChI Key |
CRVVHBFLWWQMPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.[Na] |
Key on ui other cas no. |
1321-69-3 130-14-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sodium 1-naphthalenesulfonate useful in nanoparticle synthesis?
A: this compound can be used to functionalize reduced graphene oxide (rGO), creating a stable platform for synthesizing silver nanoparticles (AgNPs). The resulting AgNP-NA-rGO hybrid demonstrates superior antibacterial activity compared to conventionally stabilized AgNPs. [] This is attributed to the enhanced stability and solubility provided by the functionalized rGO. []
Q2: How does this compound impact the interfacial tension of oil and water?
A: this compound (SNS), being an organic salt, exhibits significant influence on the interfacial activity of cationic surfactants at the water/oil interface. [] Specifically, the interaction between SNS and surfactants like 1-dodecyl-3-methylimidazolium bromide (M12) leads to a significant reduction in interfacial tension. [] This effect is attributed to the combined forces of electrostatic attraction between the negatively charged sulfonate group of SNS and the positively charged headgroup of the surfactant, and π-π stacking interactions between the aromatic rings of both molecules. []
Q3: Can this compound be used in analytical chemistry?
A: Yes, this compound (SNS) is employed as a detection reagent in ion-pair high-performance liquid chromatography (HPLC). [] For instance, SNS facilitates the detection of the copper(II)–1-oxa-4,7,10,13-tetraazacyclopentadecane (Cu(II)–OTACP) complex using a μBondapak CN column. [] The interaction between the negatively charged SNS and the positively charged complex enables effective separation and detection. []
Q4: How does the solubility of this compound vary in different solvents?
A: The equilibrium solubility of this compound has been studied in various solvent systems. Research shows its solubility is affected by temperature and the presence of other salts. For instance, its solubility in binary mixtures like NaCl + water, Na2SO4 + water, and C2H5OH + water increases with increasing temperature. [] This data has been modelled using the modified Apelblat equation to understand the thermodynamic properties of its dissolution. []
Q5: What are the applications of this compound in pesticide formulations?
A: this compound serves as an effective disperser in wettable powder formulations of pesticides. [] It facilitates the uniform dispersion of active ingredients, such as cyclohexyl flusulfamide and chlorothalonil, in water, ensuring efficient delivery and application of the pesticide. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


